molecular formula C5H10N2O3 B12943815 (R)-2,5-Diamino-4-oxopentanoic acid

(R)-2,5-Diamino-4-oxopentanoic acid

Cat. No.: B12943815
M. Wt: 146.14 g/mol
InChI Key: SURWICONOPIANU-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2,5-Diamino-4-oxopentanoic acid is a chiral amino acid derivative of high interest in biochemical and pharmacological research. As a stereospecific isomer, it serves as a critical building block for the study of enzyme-substrate interactions, receptor binding specificity, and metabolic pathways. Its distinct structure, featuring both amino and oxo functional groups, makes it a valuable precursor in organic synthesis and a potential modulator in probing cellular processes. Researchers can utilize this compound in the development of novel peptides, as a standard in analytical method development, or in investigations of amino acid metabolism and transport. Specific applications and mechanisms of action are areas of active exploration within the scientific community. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

IUPAC Name

(2R)-2,5-diamino-4-oxopentanoic acid

InChI

InChI=1S/C5H10N2O3/c6-2-3(8)1-4(7)5(9)10/h4H,1-2,6-7H2,(H,9,10)/t4-/m1/s1

InChI Key

SURWICONOPIANU-SCSAIBSYSA-N

Isomeric SMILES

C([C@H](C(=O)O)N)C(=O)CN

Canonical SMILES

C(C(C(=O)O)N)C(=O)CN

Origin of Product

United States

Preparation Methods

Gabriel Synthesis Route

One of the classical and well-documented methods for preparing (R)-2,5-Diamino-4-oxopentanoic acid involves a Gabriel synthesis approach starting from bromomethyl ketone derivatives.

  • Stepwise Process:

    • The synthesis begins with the reaction of bromomethyl ketone with potassium phthalimide (often isotopically labeled for research purposes) in anhydrous dimethylformamide (DMF), yielding a phthalimido intermediate in moderate to good yield (~62%).
    • Subsequent hydrolysis of the ester group under reflux with concentrated hydrochloric acid (37% HCl) affords the diamino acid in approximately 78% yield.
    • The product can be further purified by recrystallization from aqueous ethanol to obtain crystalline this compound.
    • Isotopic labeling and hydrogen-deuterium exchange studies have been performed by heating the compound in deuterium oxide (D2O) at 80 °C, demonstrating the exchangeability of hydrogens at specific carbon positions, which is useful for mechanistic and metabolic studies.
  • Key Reaction Conditions:

    • Use of anhydrous DMF as solvent for nucleophilic substitution.
    • Reflux in 37% HCl for ester hydrolysis.
    • Controlled temperature (80 °C) for isotopic exchange.
  • Yields and Purity:

    • Intermediate phthalimido compound: ~62% yield.
    • Final diamino acid: ~78% yield.
    • Purity confirmed by NMR spectroscopy and recrystallization.

This method is advantageous for its straightforward approach and ability to incorporate isotopic labels for research applications.

Amino Acid Derivative Synthesis via Solid Phase Peptide Synthesis (SPPS)

Another advanced method involves the synthesis of this compound derivatives using solid phase peptide synthesis techniques, which are particularly useful for preparing peptides containing this amino acid.

  • Procedure Highlights:

    • The amino acid derivative is attached to a solid support resin (e.g., Rink amide resin).
    • Fmoc (9-fluorenylmethoxycarbonyl) protecting groups are used to protect amino groups during synthesis.
    • Deprotection is achieved using piperidine in DMF.
    • Coupling reagents such as PyBOP and bases like N-methylmorpholine (NMM) facilitate peptide bond formation.
    • After chain assembly, cleavage and global deprotection are performed using trifluoroacetic acid (TFA) cocktails.
    • The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Advantages:

    • High stereochemical control.
    • Ability to incorporate this compound into peptides.
    • Suitable for producing complex molecules for biochemical studies.
  • Analytical Characterization:

    • High-resolution mass spectrometry (HRMS) confirms molecular weight.
    • NMR spectroscopy verifies structural integrity.

This method is widely used in biochemical research for synthesizing peptides and derivatives containing this amino acid.

Synthesis from Amino Acids and Ketones

Some preparative methods start from simpler amino acids and ketones, exploiting the diamino acid’s characteristic functional groups.

  • General Approach:

    • Condensation reactions between amino acids and ketones under acidic or basic reflux conditions.
    • Purification by crystallization or chromatographic techniques.
    • Control of stereochemistry is critical, often requiring chiral catalysts or resolution steps.
  • Reaction Conditions:

    • Reflux in acidic or basic media.
    • Use of catalysts to promote selective amination and oxidation.
    • Purification by crystallization or chromatography.
  • Applications:

    • This approach is useful for producing the compound on a preparative scale.
    • Enables modification of side chains for derivative synthesis.
  • Characterization:

    • NMR and mass spectrometry are standard for confirming purity and structure.

This method is less specific in literature but is noted for its flexibility in producing various diamino acid derivatives.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Yield (%) Advantages Notes
Gabriel Synthesis Bromomethyl ketone, potassium phthalimide DMF, reflux in 37% HCl, recrystallization 62 (intermediate), 78 (final) Straightforward, isotopic labeling possible Well-documented, suitable for research
Solid Phase Peptide Synthesis Fmoc-protected amino acids, resin DMF, piperidine deprotection, PyBOP coupling, TFA cleavage Variable, high purity High stereochemical control, peptide incorporation Used for peptide synthesis
Amino Acid and Ketone Condensation Amino acids, ketones Acidic/basic reflux, catalysts Variable Flexible, scalable Requires stereochemical control

Analytical and Research Findings

  • NMR Spectroscopy: Used extensively to confirm the stereochemistry and purity of the synthesized compound, including hydrogen-deuterium exchange studies to probe reactive sites.
  • Mass Spectrometry: High-resolution MS confirms molecular weight and molecular formula (C5H10N2O3, molecular weight 146.14 g/mol).
  • Chromatography: RP-HPLC and ion-exchange chromatography are employed for purification and isolation of high-purity products.
  • Stereochemical Importance: The (R) configuration is critical for biological activity, and synthetic methods ensure retention or induction of this stereochemistry.

Chemical Reactions Analysis

Types of Reactions

®-2,5-Diamino-4-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where amino groups are replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled pH and temperature conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in appropriate solvents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of suitable bases or catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amino alcohols or other reduced forms.

Scientific Research Applications

®-2,5-Diamino-4-oxopentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2,5-Diamino-4-oxopentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for enzymes involved in metabolic processes. The compound’s effects are mediated through its binding to active sites on enzymes, altering their activity and influencing biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Similarity Score
(R)-2,5-Diamino-4-oxopentanoic acid 857792-41-7* C₅H₁₂Cl₂N₂O₃ 219.07 (dihydrochloride) α-Amino, β-ketone, γ-amino Reference
(S)-2,5-Diamino-5-oxopentanoic acid 1883-09-6 C₅H₁₀N₂O₃ 162.15 α-Amino, δ-ketone, γ-amino 0.91
(S)-2,4-Diaminobutanoic acid dihydrochloride 65427-54-5 C₄H₁₂Cl₂N₂O₂ 191.06 α-Amino, β-amino, carboxylic acid 0.85

*Dihydrochloride salt form.

Key Differences

Structural Backbone and Functional Group Positioning this compound features a pentanoic acid backbone with a ketone at position 4, distinguishing it from (S)-2,5-Diamino-5-oxopentanoic acid, which has a ketone at position 5. This positional difference alters electron distribution and reactivity. (S)-2,4-Diaminobutanoic acid dihydrochloride has a shorter carbon chain (butanoic acid) and lacks a ketone group, instead possessing two amino groups at positions 2 and 4.

Stereochemical and Physicochemical Properties The (R)-configuration of the target compound contrasts with the (S)-configuration of its analogs, affecting enantioselective interactions in biological systems (e.g., enzyme binding). Solubility differences arise from functional group variations: the ketone group in the target compound enhances polarity compared to the purely amino-substituted (S)-2,4-Diaminobutanoic acid.

Safety and Stability The dihydrochloride salt form of this compound shows higher hygroscopicity than the non-salt analogs, necessitating stringent storage conditions (sealed, dry). Hazard profiles vary: (S)-2,4-Diaminobutanoic acid dihydrochloride lacks ketone-related reactivity but may exhibit stronger basicity due to dual amino groups.

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